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Compound of Interest

Compound Name: N-(3-acetylphenyl)propanamide

Cat. No.: B186068

This guide provides a comprehensive technical overview of N-(3-acetylphenyl)propanamide,
a molecule of interest for researchers, scientists, and professionals in drug development. While
a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in
major chemical databases, this guide outlines its logical synthesis, characterization, and
potential applications based on established chemical principles and data from analogous
structures.

Introduction and Physicochemical Profile

N-(3-acetylphenyl)propanamide is an organic compound featuring a propanamide group
attached to the nitrogen of 3-aminoacetophenone. This structure combines an aromatic ketone
and an amide functionality, making it a potentially valuable intermediate in the synthesis of
more complex molecules, including pharmaceutical candidates. The presence of these
functional groups offers multiple reaction sites for further chemical modifications.

Predicted Physicochemical Properties

Due to the absence of a dedicated CAS registry number, the following physicochemical
properties have been predicted using computational models to provide a foundational
understanding of the molecule.
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Property Predicted Value

Molecular Formula C11H13NOz2

Molecular Weight 191.23 g/mol

pKa (most acidic) 13.9 (amide N-H)

pKa (most basic) -1.5 (carbonyl oxygen of the acetyl group)
LogP 15

Polar Surface Area 46.6 Az

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Rotatable Bonds 3

Note: These values are computationally predicted and should be confirmed by experimental
analysis.

Synthesis of N-(3-acetylphenyl)propanamide

The most direct and logical synthetic route to N-(3-acetylphenyl)propanamide is the acylation
of 3-aminoacetophenone with propanoyl chloride. This reaction is a classic example of
nucleophilic acyl substitution.

Reaction Scheme

Reactants Product

Triethylamine (Base)

3-Aminoacetophenone N Propanoyl Chloride Dichloromethane (Solvent)
(CAS: 99-03-6) (CAS: 79-03-8)

N-(3-acetylphenyl)propanamide

Click to download full resolution via product page

Figure 1. Synthesis of N-(3-acetylphenyl)propanamide.
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Mechanism of Synthesis

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of
electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the
electrophilic carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate.
Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating
a chloride ion as the leaving group. A base, such as triethylamine, is typically added to
neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on standard acylation reactions of
anilines.[1]

Materials:

e 3-Aminoacetophenone (1.0 eq)

e Propanoyl chloride (1.1 eq)

e Triethylamine (1.2 eq)

e Anhydrous Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs3) solution

o Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a
nitrogen atmosphere, dissolve 3-aminoacetophenone in anhydrous dichloromethane.

e Cooling: Cool the solution to 0 °C using an ice bath.
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o Addition of Base: Add triethylamine to the stirred solution.

» Addition of Acylating Agent: Add propanoyl chloride dropwise to the reaction mixture over 10-
15 minutes. Maintain the temperature at O °C during the addition.

» Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Work-up:
o Quench the reaction by adding water.
o Transfer the mixture to a separatory funnel and separate the organic layer.
o Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and brine.
o Dry the organic layer over anhydrous MgSOa4 or Naz2SOa.

« |solation: Filter off the drying agent and remove the solvent under reduced pressure using a
rotary evaporator to obtain the crude product.

Purification

The crude N-(3-acetylphenyl)propanamide can be purified by one of the following methods:

e Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g.,
ethanol, ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

o Column Chromatography: If recrystallization is ineffective, purify the crude product using
silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl
acetate in hexane).

Synthesis and Purification Workflow
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Figure 2. Workflow for the synthesis and purification of N-(3-acetylphenyl)propanamide.
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Structural Elucidation and Characterization

The structure and purity of the synthesized N-(3-acetylphenyl)propanamide would be
confirmed using standard analytical techniques. The expected spectral data are outlined below,
based on the analysis of similar structures.[2]

Expected SpectralData @@

Technique Expected Observations

~1.2 ppm (t, 3H): Methyl protons of the
propanoyl group. ~2.4 ppm (q, 2H): Methylene
'H NMR (in CDCl3) protons of the propanoy! group. ~2.6 ppm (s,
3H): Methyl protons of the acetyl group. ~7.4-
8.2 ppm (m, 4H): Aromatic protons. ~8.0 ppm

(br s, 1H): Amide N-H proton.

~10 ppm: Methyl carbon of the propanoyl group.
~27 ppm: Methyl carbon of the acetyl group.
~30 ppm: Methylene carbon of the propanoyl
13C NMR (in CDCls
( ) group. ~118-138 ppm: Aromatic carbons. ~168
ppm: Amide carbonyl carbon. ~198 ppm: Ketone

carbonyl carbon.

~3300 cm~t; N-H stretching (amide). ~3100-
3000 cm~1: Aromatic C-H stretching. ~2950
cm~1: Aliphatic C-H stretching. ~1685 cm1;

'R (Infrared) C=0 stretching (acetyl ketone). ~1660 cm~1;
C=0 stretching (amide | band). ~1540 cm~2: N-

H bending (amide Il band).

[M]+e: Expected at m/z = 191. Key Fragments:

Loss of the ethyl group (m/z = 162), loss of the
Mass Spectrometry (MS)

propanoyl group (m/z = 134), and the

acetylphenyl cation (m/z = 120).

Potential Applications and Future Research

N-(3-acetylphenyl)propanamide serves as a versatile building block in organic synthesis. The
presence of the ketone and amide functionalities allows for a wide range of chemical
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transformations.

e Pharmaceutical Scaffolds: The acetylphenyl moiety is present in various biologically active
compounds. The amide linkage can be further functionalized or may itself contribute to
biological activity. This makes N-(3-acetylphenyl)propanamide a potential starting material
for the synthesis of novel therapeutic agents.

o Material Science: Aromatic amides can be precursors to polymers with interesting thermal
and mechanical properties.

Future research could involve the synthesis of a library of derivatives by modifying the acetyl
group or by further substitution on the aromatic ring, followed by screening for biological
activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Safety Information

The synthesis of N-(3-acetylphenyl)propanamide involves the use of hazardous chemicals. It
is imperative to handle all reagents in a well-ventilated fume hood and wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

o Propanoyl chloride: Corrosive and lachrymatory. Reacts violently with water.

e 3-Aminoacetophenone: Can be harmful if swallowed or inhaled and may cause skin and eye
irritation.[3]

 Triethylamine: Flammable liquid and vapor. Corrosive and can cause severe skin burns and
eye damage.

e Dichloromethane: A potential carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acetylphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186068#n-3-acetylphenyl-propanamide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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